molecular formula C11H18N2O2 B2797225 1-(4-Aminophenoxy)-3-(dimethylamino)propan-2-ol CAS No. 260045-60-1

1-(4-Aminophenoxy)-3-(dimethylamino)propan-2-ol

Cat. No. B2797225
CAS RN: 260045-60-1
M. Wt: 210.277
InChI Key: BOYVZXJHUROLHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Aminophenoxy)-3-(dimethylamino)propan-2-ol, also known as 4-AP or 4-APO, is an organic compound belonging to the class of amines. It is an important chemical intermediate used in organic synthesis, and has a wide range of applications in the pharmaceutical, agrochemical, and cosmetic industries. 4-AP is a versatile compound with a wide range of biological activities, including antifungal, anti-inflammatory, and analgesic effects. It has been used as a research tool to study the mechanism of action of various drugs, as well as to develop new therapeutic agents.

Scientific Research Applications

Electropolymerization and Material Synthesis

The synthesis and electropolymerization studies of non-aggregated silicon naphthalocyanines (SiNcs) incorporating the compound have shown promising results. These SiNcs exhibit non-aggregated behavior in different solvents and concentrations. Electropolymerization on working electrodes during anodic potential scans highlights its potential in material science, particularly in creating novel polymeric materials (Bıyıklıoğlu & Alp, 2017).

Antioxidant Activity

Nickel(II) complexes derived from 4-(Dimethylamino)benzaldehyde, through condensation with the compound, have been synthesized and tested for antioxidant activity. These studies contribute to understanding the potential biomedical applications of these complexes, including their antioxidative properties (Nawaz et al., 2020).

Structural and Spectroscopic Analysis

Schiff base derivatives related to the compound have been synthesized, leading to structural and spectroscopic investigations. These studies provide insights into the molecular structure and electronic properties, enhancing the understanding of its applications in molecular design and pharmaceuticals (Khalid et al., 2018).

Catalytic and Synthetic Applications

The compound has been utilized in the development of chiral amino alcohol-based ligands for asymmetric alkynylation, yielding high enantiomeric excesses. This highlights its utility in organic synthesis, particularly in the synthesis of chiral molecules and intermediates for pharmaceuticals (Jiang & Si, 2004).

properties

IUPAC Name

1-(4-aminophenoxy)-3-(dimethylamino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-13(2)7-10(14)8-15-11-5-3-9(12)4-6-11/h3-6,10,14H,7-8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYVZXJHUROLHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(COC1=CC=C(C=C1)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

260045-60-1
Record name 1-(4-aminophenoxy)-3-(dimethylamino)propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-(4-nitro-phenoxymethyl)-oxirane (0.2 g, 1 mmol) in 2 mL of ethanol was added a solution of dimethylamine (2 M in methanol, 2.5 mL). The solution was stirred at 80° C. for 2 hours in a capped vial. The solvent was removed in vacuo. Hydrogenation of the residue using the procedure described in Example 1(f) gave the title compound as a brown solid. 1H NMR (300 MHz, CD3OD) δ (ppm): 6.76 (m, 2H), 6.71 (m, 2H), 4.20 (m, 1H), 3.88 (d, 2H), 3.04 (m, 2H), 2.71 (s, 6H).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.